molecular formula C11H11NOS B3056206 2-(4-Phenyl-1,3-thiazol-2-yl)ethanol CAS No. 696602-83-2

2-(4-Phenyl-1,3-thiazol-2-yl)ethanol

Cat. No.: B3056206
CAS No.: 696602-83-2
M. Wt: 205.28 g/mol
InChI Key: QGFOTYNEYWHIAV-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)ethanol is a high-value chemical intermediate featuring a privileged heterocyclic scaffold, making it of significant interest in medicinal chemistry and drug discovery research . The compound integrates a thiazole ring, a structure prevalent in pharmacologically active molecules, with a flexible ethanol functional group, enhancing its utility as a versatile building block for the synthesis of more complex molecules . This ethanol side chain is a key handle for further chemical modification, allowing researchers to readily create amide or ester derivatives, or to use it as a linker for coupling to other molecular fragments . The 4-phenyl-thiazole core is a common motif explored in the development of novel therapeutic agents, and its presence makes this compound particularly useful for constructing candidate molecules in screening libraries . As a standard practice for research chemicals, this product is intended for use in laboratory settings only. It is supplied as a solid powder and should be stored at room temperature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c13-7-6-11-12-10(8-14-11)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFOTYNEYWHIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364003
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanol
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Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696602-83-2
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 696602-83-2
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Structural Modifications and Conjugation Strategies of 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol Derivatives

Substituent Effects at C-2, C-4, and C-5 Positions of the 1,3-Thiazole Ring

The electronic and steric properties of substituents on the 1,3-thiazole ring play a crucial role in defining the pharmacological profile of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol derivatives. Modifications at the C-2, C-4, and C-5 positions have been shown to significantly influence the biological activity of these compounds.

The C-2 position is particularly amenable to nucleophilic substitution. encyclopedia.pub The introduction of a hydrazine (B178648) or hydrazinylidene moiety at this position has been a successful strategy. For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated superior anti-Candida activity compared to analogues lacking this C-2 substituent. nih.gov This enhancement is attributed to increased lipophilicity, which facilitates better penetration of the fungal cell membrane. nih.gov

The C-4 position, typically occupied by a phenyl ring in the parent scaffold, is a key determinant of activity. Substitutions on this phenyl ring can fine-tune the molecule's properties. For example, the presence of a methoxy (B1213986) group on the phenyl ring at C-4 has been linked to increased binding affinity for the human adenosine (B11128) A3 receptor. ijper.org In other studies, the introduction of a trifluoromethyl group at the para-position of the C-4 phenyl ring was a key feature in derivatives designed as cholinesterase inhibitors. mdpi.com

Modifications at the C-5 position also impact the biological outcomes. Analysis of structure-activity relationships (SAR) has revealed that introducing methyl groups at the C-4 and C-5 positions of the thiazole (B1198619) ring can lead to compounds with selective cyclooxygenase-1 (COX-1) inhibitory activity, while the corresponding lipoxygenase (LOX) activity is lost. nih.gov Furthermore, electrophilic substitution reactions preferentially occur at the C-5 position, making it a strategic site for introducing diverse functional groups. encyclopedia.pub

Table 1: Effects of Substituents on the Biological Activity of 1,3-Thiazole Derivatives

Position Substituent Effect on Biological Activity
C-2 Hydrazine/Hydrazinylidene Increased antifungal potency nih.gov
C-4 (Phenyl Ring) Methoxy group Enhanced binding to adenosine A3 receptors ijper.org
C-4 (Phenyl Ring) Trifluoromethyl group Key for cholinesterase inhibition mdpi.com
C-4 & C-5 Methyl groups Selective COX-1 inhibition nih.gov
C-5 Aryldiazenyl group Potent antimicrobial and anticancer activity

Incorporation of Diverse Heterocyclic Moieties onto the this compound Scaffold

A prominent strategy for expanding the chemical space and therapeutic potential of the this compound scaffold is its conjugation with other heterocyclic systems. This molecular hybridization can lead to synergistic effects or novel mechanisms of action.

Fused Ring Systems (e.g., Imidazothiazoles, Thiopyrano[2,3-d]thiazoles)

Fusing the thiazole ring with other heterocycles creates rigid, polycyclic systems with distinct pharmacological properties. Thiopyrano[2,3-d]thiazoles, for example, are synthesized through hetero-Diels-Alder reactions where 5-ylidene-4-thioxo-2-thiazolidinones act as heterodienes. nih.govnih.gov This approach allows for the creation of structurally complex molecules with high selectivity. nih.gov The resulting thiopyrano[2,3-d]thiazole scaffold has been investigated for various activities, including anticancer properties. nih.govsemanticscholar.orgacs.org For instance, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been developed and evaluated as potent and selective inhibitors of human carbonic anhydrase IX and XII, which are implicated in cancer. semanticscholar.orgacs.org

Similarly, thiazolo[3,2-a]benzimidazoles represent another class of fused systems. These are typically synthesized by reacting bromoacetyl derivatives of thiazoles with o-aminothiophenol or o-phenylenediamine. nih.gov These fused compounds have been explored for their diverse biological activities.

Conjugation with Pyrrolidinone, Triazole, Oxadiazole, and Benzimidazole (B57391) Fragments

Conjugating the thiazole scaffold with other five- or six-membered heterocyclic rings is a widely used method to generate novel derivatives.

Pyrrolidinone: A series of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been synthesized and shown to exhibit significant antibacterial effects, in some cases exceeding the efficacy of standard antibiotics like Oxytetracycline. nih.gov These compounds merge the pharmacophoric features of both the thiazole and pyrrolidinone rings. nih.gov

Triazole: The 1,2,4-triazole (B32235) ring is a component of numerous approved drugs. nih.gov Its conjugation with the thiazole scaffold has yielded promising results. For example, a racemic secondary alcohol, (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, was synthesized by reducing the corresponding ketone with sodium borohydride. mdpi.com This synthesis demonstrates a viable route to link the phenyl-ethanol moiety to a triazole ring, which is structurally related to the core scaffold of interest. Other research has focused on synthesizing thiazole derivatives containing a 1,2,3-triazole moiety, which have been evaluated for their biological activities. mdpi.com

Oxadiazole: Although direct synthesis from this compound is not extensively documented, the creation of thiazole-oxadiazole hybrids is a known strategy in medicinal chemistry for developing agents with potential antimicrobial and other biological activities.

Benzimidazole: The benzimidazole moiety has been successfully incorporated into thiazole-containing structures. A multi-step synthesis starting from 4-[(trimethylsilyl)ethynyl]benzaldehyde (B1303621) can produce 2-({4-[4-(1H-benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol. nih.gov This molecule combines the benzimidazole, triazole, and phenyl-ethanol-like fragments, showcasing a complex hybridization strategy. nih.gov

Formation of Schiff Bases and Hydrazone Derivatives of this compound Analogs

The chemical reactivity of amine and hydrazine groups attached to the thiazole ring allows for the straightforward synthesis of Schiff bases and hydrazones. These derivatives have proven to be a rich source of biologically active compounds.

Schiff Bases: Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. 2-Aminothiazole (B372263) derivatives are common starting materials for these reactions. kashanu.ac.irnih.gov For example, a Schiff base named PTADOHSB was prepared by reacting 2-amino-4-phenylthiazole (B127512) with 2,4-dihydroxybenzaldehyde. biomedpharmajournal.org The resulting imine linkage is crucial for the biological activity of many of these compounds, which have been investigated for antimicrobial and anticancer properties. kashanu.ac.irscielo.org.za

Hydrazone Derivatives: Hydrazones are synthesized by reacting a hydrazine derivative with an aldehyde or ketone. Thiazol-2-yl-hydrazone derivatives are readily prepared via Hantzsch thiazole synthesis using thiosemicarbazones as precursors. encyclopedia.pub A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and synthesized to act as selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases. nih.govresearchgate.net The synthesis involves reacting the appropriate hydrazinyl-thiazole with various (hetero)aromatic aldehydes or ketones. nih.gov These studies highlight how the hydrazone linkage provides a flexible and effective way to connect different aromatic systems to the thiazole core, enabling fine-tuning of their interaction with biological targets.

Table 2: Synthesis and Applications of Thiazole-based Schiff Bases and Hydrazones

Derivative Type Synthetic Precursors Key Linkage Investigated Biological Activity
Schiff Base 2-Amino-4-phenylthiazole + Aldehyde/Ketone Imine (-C=N-) Antimicrobial, Anticancer kashanu.ac.irbiomedpharmajournal.org
Hydrazone 2-Hydrazinyl-4-phenylthiazole + Aldehyde/Ketone Hydrazone (-NH-N=C-) MAO-B Inhibition, Antioxidant nih.govresearchgate.net

Synthesis of Polythiazole and Bis-thiazole Systems from this compound Precursors

Expanding the molecular framework by linking multiple thiazole units creates bis-thiazole and polythiazole systems, a strategy employed in the design of compounds with unique properties, including some natural products and approved drugs. encyclopedia.pub

The synthesis of bis-thiazole derivatives often utilizes precursors containing two thioamide or thiosemicarbazone functionalities. For example, a series of bis-thiazoles were synthesized by reacting a bis-thiosemicarbazone derived from 1,4-cyclohexanedione (B43130) with two equivalents of various α-halocarbonyl compounds or hydrazonoyl chlorides. nih.gov This approach leads to symmetrical bis-thiazole structures. The resulting compounds were screened for their cytotoxic activities against cancer cell lines, demonstrating the potential of this class of molecules in oncology research. nih.gov While direct synthesis from this compound is not the common route, precursors derived from it could potentially be adapted for such syntheses. The Hantzsch synthesis remains a cornerstone method for creating the thiazole ring, and its application to difunctional starting materials provides a reliable pathway to bis-thiazole systems. encyclopedia.pub

Spectroscopic and Analytical Characterization Techniques in 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol in solution. Through the analysis of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, the chemical environment of each hydrogen and carbon atom can be mapped out, confirming the connectivity of the phenyl, thiazole (B1198619), and ethanol (B145695) moieties.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the single proton on the thiazole ring, the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the ethanol side chain, and the hydroxyl (-OH) proton. The protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.9 ppm). The thiazole proton is also expected in the aromatic region, often as a singlet. The two methylene groups of the ethanol chain (-CH₂-CH₂-OH) would likely appear as triplets due to coupling with each other, with the methylene group adjacent to the thiazole ring being more deshielded. The hydroxyl proton signal can be a broad singlet, and its chemical shift is concentration and solvent-dependent.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The spectrum for this compound would display signals for all 11 carbon atoms. The carbons of the phenyl and thiazole rings are found in the downfield region (typically 100-170 ppm). The two carbons of the ethanol side chain would appear in the more upfield region. The carbon atom of the thiazole ring bonded to the electronegative nitrogen and sulfur atoms would be significantly downfield.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like the C4 of the thiazole ring bonded to the phenyl group and the C2 bonded to the ethanol group) would be absent in DEPT spectra but present in the standard ¹³C NMR spectrum. This technique is crucial for unambiguously assigning the signals for the ethanol side chain and the protonated carbons of the aromatic rings.

Assignment¹H NMR Chemical Shift (δ, ppm) (Predicted)¹³C NMR Chemical Shift (δ, ppm) (Predicted)DEPT-135 (Predicted)
Phenyl-H7.20-7.90 (m)-
Thiazole-H₅~7.10 (s)~115-120Positive
-CH₂- (adjacent to thiazole)~3.20 (t)~35-40Negative
-CH₂- (adjacent to OH)~4.00 (t)~60-65Negative
-OHVariable (br s)-
Phenyl-C-125-140Positive/Absent
Thiazole-C₂-~165-175Absent
Thiazole-C₄-~150-155Absent

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula C₁₁H₁₁NOS.

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to produce a molecular ion peak (M⁺), which would correspond to the molecular weight of the compound (205.06 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol group, leading to the loss of a CH₂OH radical and the formation of a stable thiazolyl-methyl cation.

Loss of water: Dehydration of the alcohol can occur, leading to a peak at M-18.

Cleavage of the ethanol side chain: Fragmentation can occur at the bond connecting the ethanol group to the thiazole ring.

Fragmentation of the thiazole and phenyl rings: At higher energies, the aromatic and heterocyclic rings can fragment into smaller, characteristic ions. For instance, the phenyl group can lead to a characteristic ion at m/z 77.

m/z (Predicted)Possible Fragment IonFragmentation Pathway
205[C₁₁H₁₁NOS]⁺Molecular Ion (M⁺)
187[C₁₁H₉NS]⁺Loss of H₂O
174[C₁₀H₈NS]⁺Loss of CH₂OH
160[C₉H₆NS]⁺Cleavage of the ethanol chain
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding.

C-O stretching vibration for the alcohol, typically appearing in the 1050-1260 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethanol chain would be observed just below 3000 cm⁻¹.

C=C and C=N stretching vibrations from the phenyl and thiazole rings, respectively, would appear in the 1400-1600 cm⁻¹ region.

Characteristic "fingerprint" absorptions in the region below 1400 cm⁻¹ are unique to the molecule and can be used for identification by comparison with a known spectrum.

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchAlcohol
3000-3100C-H stretchAromatic (Phenyl and Thiazole)
2850-2960C-H stretchAliphatic (Ethanol chain)
1400-1600C=C and C=N stretchAromatic/Heterocyclic Rings
1050-1260C-O stretchAlcohol

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of conjugated π-systems in the phenyl and thiazole rings gives rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* and n → π* electronic transitions.

Solvatochromism is the phenomenon where the position of the absorption maximum (λmax) changes with the polarity of the solvent. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. A bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic shift (blue shift, to shorter wavelength) indicates the opposite.

SolventPolarityPredicted λmax (nm)Predicted Shift with Increasing Polarity
HexaneNon-polar~260-280-
DichloromethaneModerately Polar~265-285Slight Bathochromic
EthanolPolar Protic~270-290Bathochromic
Acetonitrile (B52724)Polar Aprotic~268-288Bathochromic

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₁NOS). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

ElementCalculated (%) for C₁₁H₁₁NOSFound (%) (Expected Range)
Carbon (C)64.3664.36 ± 0.4
Hydrogen (H)5.405.40 ± 0.4
Nitrogen (N)6.826.82 ± 0.4
Sulfur (S)15.6215.62 ± 0.4

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If suitable crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would be expected to show that the thiazole ring is essentially planar. The phenyl ring would also be planar, and the dihedral angle between the thiazole and phenyl rings would be a key structural parameter. The conformation of the ethanol side chain relative to the thiazole ring would also be determined. Furthermore, X-ray diffraction analysis reveals how the molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonds involving the hydroxyl group, which can form extended networks. researchgate.net

ParameterExpected Finding
Crystal SystemTo be determined
Space GroupTo be determined
Thiazole RingPlanar
Phenyl RingPlanar
Dihedral Angle (Thiazole-Phenyl)A specific measurable angle
Intermolecular InteractionsEvidence of hydrogen bonding (O-H···N or O-H···O)

Computational and Theoretical Investigations of 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of thiazole (B1198619) derivatives. nih.gov These methods provide insights into molecular geometries, charge distributions, and orbital energies, which are fundamental to understanding chemical behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between potential drug candidates and their biological targets at a molecular level. For analogs of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol, docking studies have been performed to explore their binding modes and affinities with various protein targets, including those involved in cancer and microbial infections. semanticscholar.orgresearchgate.net

For example, novel thiazolyl-pyrazole derivatives have been docked into the active sites of proteins to evaluate their potential as anticancer agents. nih.gov Similarly, other thiazole derivatives were assessed for their interaction with targets like Rho6 protein in hepatic cancer and tubulin, a key protein in cell division. semanticscholar.orgnih.gov In a study on thiazolidine-4-carboxylic acid derivatives, docking was used to investigate interactions with inflammatory targets like NF-κB, TLR4, NLRP3, and COX-2. nih.gov

The results of these studies are typically quantified by a docking score, which represents the binding energy (in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiazole-based ligands and specific amino acid residues in the target protein's active site. semanticscholar.orgresearchgate.net For instance, docking of certain 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines against the COVID-19 main protease (Mpro, PDB ID: 7BQY) yielded binding scores ranging from -7.7 to -8.7 kcal/mol, indicating a strong binding affinity. semanticscholar.orgresearchgate.net

Table 1: Examples of Molecular Docking Studies on Thiazole Analogs
Compound ClassProtein TargetPDB IDObserved Binding Score (kcal/mol)Reference
1-Aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methaniminesCOVID-19 Main Protease (Mpro)7BQY-7.7 to -8.7 semanticscholar.orgresearchgate.net
Thiazolidin-5-one derivativesAnti-cancer target2A4L-9.3507 researchgate.net
Thiazolidin-5-one derivativesAnti-cancer target2ITO-8.1868 researchgate.net
Thiazolidine-4-carboxylic acid derivativesNF-κB, TLR4, NLRP3, COX-2Not SpecifiedGood binding affinity reported nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed molecules before their synthesis, thus saving time and resources. dmed.org.ua

For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antifungal and anticancer potency. dmed.org.uaeijppr.com These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. nih.gov Various molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule and correlated with their biological activity using statistical methods like Multiple Linear Regression (MLR) or non-linear approaches like Artificial Neural Networks (ANN) and Gene Expression Programming (GEP). nih.govnih.gov

For example, a QSAR study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives used GEP to develop a non-linear model for predicting IC50 values against osteosarcoma. nih.govnih.gov This model showed a high correlation coefficient (R²) of 0.839 for the training set and 0.760 for the test set, indicating good predictive ability. nih.gov Another study on benzothiazine derivatives developed a 3D-QSAR model for antifungal activity with a correlation coefficient (r²) of 0.9172 and a cross-validated squared correlation coefficient (q²) of 0.8223, again demonstrating a robust and predictive model. eijppr.com The descriptors identified as significant in these models, such as LogP (lipophilicity) and ELUMO (energy of the lowest unoccupied molecular orbital), provide insights into the structural features that are crucial for biological activity.

Table 2: Performance of Selected QSAR Models for Thiazole Analogs
Compound ClassActivityMethodR² (Training Set)R² (Test Set)Reference
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivativesAnti-osteosarcomaGEP (Non-linear)0.8390.760 nih.gov
Thiazole derivativesPIN1 InhibitionANN (Non-linear)0.980.98
Thiazole derivativesPIN1 InhibitionMLR (Linear)0.760.78
Benzothiazine derivativesAntifungalMLR (3D-QSAR)0.9172pred_r² = 0.5960 eijppr.com

Prediction of Molecular Properties relevant to Biological Activity (e.g., "Drug-likeness" parameters)

The journey of a molecule from administration to its target site involves overcoming several physiological barriers, a process governed by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Predicting these properties early in the drug discovery process is crucial. Computational tools are used to calculate molecular properties that indicate a compound's potential to be an orally active drug, often referred to as "drug-likeness." impactfactor.org

A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight > 500, a LogP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Several studies on thiazole analogs have confirmed their compliance with these rules, indicating good potential for oral bioavailability. impactfactor.org For instance, a series of pyrazolyl–thiazole derivatives of thiophene (B33073) were analyzed for their drug-likeness. nih.gov Another important parameter is the topological polar surface area (tPSA), which is a good predictor of drug transport properties. Compounds with a tPSA under 140 Ų are more likely to have good oral bioavailability. mdpi.com Studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed tPSA values well below this threshold, suggesting favorable gastrointestinal absorption. mdpi.com

Virtual Screening Approaches for Identification of Potential Analogs

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process is often based on the knowledge of a known active ligand or the three-dimensional structure of the biological target.

QSAR models and molecular docking are key components of virtual screening campaigns. dmed.org.ua A validated QSAR model can be used to rapidly screen large virtual libraries and predict the biological activity of thousands or millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. dmed.org.ua Similarly, structure-based virtual screening uses docking to fit a large number of compounds into the binding site of a target protein, ranking them based on their predicted binding affinity. This approach has been applied to identify potential thiazole-based inhibitors for various therapeutic targets. semanticscholar.org The identification of pyrazolyl–thiazole derivatives as potential antimicrobial and antioxidant agents has also been guided by such computational screening approaches. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical parameters that determine a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. malayajournal.org

DFT calculations are commonly used to determine the energies and distributions of these orbitals for thiazole derivatives. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org Analysis of the spatial distribution of these orbitals shows where a molecule is most likely to participate in electrophilic or nucleophilic attacks. For example, in one study, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, indicating the regions of charge transfer within the molecule. malayajournal.org

The molecular electrostatic potential (MEP) surface is another important tool derived from quantum chemical calculations. It maps the electron density distribution onto the molecular surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule. This map is invaluable for predicting how a molecule will interact with other molecules, highlighting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. malayajournal.org

Table 3: Example FMO Data for a Heterocyclic Compound
ParameterValueReference
HOMO Energy-5.2822 eV malayajournal.org
LUMO Energy-1.2715 eV malayajournal.org
HOMO-LUMO Energy Gap4.0106 eV malayajournal.org

Mechanistic Studies and Biological Activities of 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol Derivatives in Vitro and Molecular Level

Antimicrobial Activities (In Vitro Investigations)

The thiazole (B1198619) nucleus is a prominent scaffold in a variety of biologically active compounds, and derivatives of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol are no exception. chemrevlett.comjchemrev.com Extensive in vitro studies have demonstrated their efficacy against a wide range of microorganisms, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiazole derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egbiointerfaceresearch.com The mechanism of action is often attributed to the disruption of bacterial cellular processes. For instance, some thiazole-based compounds have been found to interfere with bacterial cell wall synthesis or inhibit essential enzymes. thieme-connect.com

One study reported on a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions showed significant activity against multiple strains, with the isopropyl substituted derivative displaying a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org

Another study on 2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives revealed that most compounds exhibited moderate to high activities against tested microorganisms. researchgate.net In general, compounds with electron-withdrawing groups at the 4-position of the phenyl ring were more effective against Gram-positive bacteria, while those with piperazine (B1678402) derivatives were more active against Gram-negative bacteria. researchgate.net

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity/MICReference
Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideS. aureus, A. xylosoxidansMIC: 3.9 μg/mL rsc.org
Thiazole-based Schiff base compoundsE. coli14.40 ± 0.04 mm inhibition zone jchemrev.com
Thiazole-based Schiff base compoundsS. aureus15.00 ± 0.01 mm inhibition zone jchemrev.com
2-(4-hydroxyphenyl)-3-(4-(4-nitrophenyl) thiazol-2-yl)thiazolidin-4-one derivatives with nitro and chloro groupsGram-negative and Gram-positive bacteriaImproved antibacterial activity eurekaselect.com

Antifungal Properties Against Various Pathogens

Derivatives of this compound have demonstrated significant antifungal activity against a variety of pathogenic fungi, including Candida species and various phytopathogenic fungi. nih.govresearchgate.netresearchgate.net The proposed mechanism of action for many of these compounds involves the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. nih.govmdpi.com

A study on novel thiazolyl hydrazine (B178648) derivatives showed that most of the synthesized compounds exhibited notable in vitro antifungal activity against six phytopathogenic strains: Botryosphaeria dothidea, Gibberella sanbinetti, Fusarium oxysporum, Thanatephorus cucumeris, Sclerotinia sclerotiorum, and Verticillium dahliae. researchgate.net

In another investigation, a new antifungal agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum, and specific activities with a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 μg/ml against pathogenic fungi in vitro. nih.gov This compound was also shown to inhibit the biofilm formation of C. albicans. nih.gov The antifungal action was linked to the induction of oxidative damage through increased reactive oxygen species (ROS) in C. albicans. nih.gov

The table below presents the antifungal activity of selected thiazole derivatives.

Compound/DerivativeFungal StrainActivity/MICReference
(4-phenyl-1, 3-thiazol-2-yl) hydrazinePathogenic fungiMIC: 0.0625-4 μg/ml nih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativesC. albicansMIC: 3.9 μg/mL and 7.81 μg/mL mdpi.com
(2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346)Various pathogenic fungiPotent in vitro and in vivo activity nih.gov
Thiazolidin-4-one derivative with hydroxy groupC. albicansMIC: 18.44±0.10 nanobioletters.com
Thiazolidin-4-one derivative with nitro groupC. albicansMIC: 18.88±0.14 nanobioletters.com

Antiviral Potential (Excluding Clinical Studies)

The antiviral properties of thiazole derivatives have been explored against a range of viruses, including influenza viruses, coronaviruses, and herpes viruses. nih.govresearchgate.net These compounds have been reported to inhibit viral replication through various mechanisms. A review of patent literature from 2014 to 2021 highlighted several thiazole derivatives with inhibitory effects on viruses such as hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses. nih.gov

One study focused on novel aminothiazole derivatives, where a compound with a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. nih.gov Another invention detailed a thiazole series with potent inhibitory effects against acute viral infections, with one compound being particularly active against the dengue virus with an IC50 of 0.05 µM. tandfonline.com

Antitubercular Activity

Thiazole-based compounds have emerged as promising candidates in the search for new antitubercular agents, particularly due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. thieme-connect.comresearchgate.net These derivatives are thought to exert their activity by targeting key bacterial enzymes, disrupting cell wall synthesis, and interfering with essential metabolic pathways. thieme-connect.com Thiolactomycin, a natural product containing a 2-aminothiazole (B372263) moiety, is known to inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.gov

A study on thiadiazole-linked thiazole derivatives identified several compounds with promising MIC values against M. tuberculosis (H37Ra), with the most potent compound exhibiting a MIC of 7.1285 μg/ml. nih.gov Another series of acetylene-containing 2-(2-hydrazinyl) thiazole derivatives also showed antimycobacterial activity, with eight compounds inhibiting the growth of Mycobacterium tuberculosis with MIC values ranging from 50 to 100 μg/ml. nih.gov Furthermore, some novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones exhibited potent antimycobacterial activity with MIC values in the range of 1-2 µg/mL against the M. tuberculosis H37Rv strain and also showed promise against MDR-TB and XDR-TB strains. benthamdirect.com

Anticancer Potential and Related Molecular Mechanisms (In Vitro and Cellular Studies)

The anticancer properties of this compound derivatives have been extensively investigated in various cancer cell lines. nih.govnih.gov These studies have revealed their ability to inhibit cancer cell growth through mechanisms such as inducing apoptosis and causing cell cycle arrest.

Inhibition of Cancer Cell Proliferation and Cytotoxicity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Numerous in vitro studies have demonstrated the cytotoxic effects of thiazole derivatives on a variety of cancer cell lines. The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

For instance, a series of thiazole-naphthalene derivatives was evaluated for anti-proliferative activities, with one compound, 5b , being the most active against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.gov Mechanistic studies showed that compound 5b inhibited tubulin polymerization, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells. nih.gov

Another study on newly synthesized thiazole derivatives found that compound 4c was the most active against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com This compound induced cell cycle arrest at the G1/S phase and increased the percentage of early and late apoptosis in MCF-7 cells. mdpi.comresearchgate.net

Furthermore, a study on 1,3-thiazole incorporated phthalimide (B116566) derivatives identified compound 5b as the most potent against MCF-7 cells with an IC50 of 0.2 ± 0.01 µM. nih.gov The cytotoxic activity was linked to apoptosis, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov

The table below summarizes the cytotoxic activity and molecular mechanisms of selected thiazole derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueMechanism of ActionReference
Thiazole-naphthalene derivative 5b MCF-70.48 ± 0.03 μMTubulin polymerization inhibition, G2/M cell cycle arrest, Apoptosis induction nih.gov
Thiazole-naphthalene derivative 5b A5490.97 ± 0.13 μMTubulin polymerization inhibition nih.gov
Thiazole derivative 4c MCF-72.57 ± 0.16 µMG1/S cell cycle arrest, Apoptosis induction mdpi.comresearchgate.net
Thiazole derivative 4c HepG27.26 ± 0.44 µMCytotoxicity mdpi.com
1,3-Thiazole incorporated phthalimide derivative 5b MCF-70.2 ± 0.01 µMApoptosis induction nih.gov
Bis-thiazole derivative 5c Hela0.6 nMCytotoxicity frontiersin.org
Bis-thiazole derivative 5f KF-286 nMApoptosis induction, G1 cell cycle arrest frontiersin.org
Thiazole derivative 3b Leukemia HL-60(TB)-G0–G1 phase cell cycle arrest, Apoptosis induction nih.gov
Thiazole derivative 3e Leukemia HL-60(TB)-G0–G1 phase cell cycle arrest, Apoptosis induction nih.gov

Enzyme Inhibition Relevant to Oncogenesis (e.g., PTP1B, DHFR, Cyclin-Dependent Kinases CDK2/9)

The thiazole nucleus is a key pharmacophore in the design of inhibitors for enzymes that play crucial roles in cancer development and progression.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways and has been identified as a therapeutic target for diabetes and obesity. Its role in oncogenesis is also an area of active investigation. A series of thiazolidin-4-one derivatives have been designed and synthesized as PTP1B inhibitors, with some compounds showing inhibitory concentrations (IC50) in the micromolar range. For instance, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one was identified as a potent competitive inhibitor of PTP1B.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, making it a well-established target for anticancer drugs. nih.gov Inhibition of DHFR disrupts DNA replication and leads to cell death. acs.org Several studies have demonstrated the potential of thiazole derivatives as DHFR inhibitors. A novel series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives showed significant DHFR inhibitory activity, with the most potent compounds exhibiting IC50 values of 0.291 µM and 0.123 µM. nih.gov These compounds were particularly effective against the MCF-7 breast cancer cell line. nih.gov Molecular modeling has suggested that a thiourea (B124793) moiety can act as an anchoring group, enhancing the inhibitory action of the thiazole scaffold. rsc.org

Cyclin-Dependent Kinase (CDK2/9) Inhibition: CDKs are central to the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. A series of 2-substituted-aryl-3-substituted-phenyl-oxazole-4-thiazolidines were synthesized and evaluated as potential CDK2 inhibitors. Through molecular docking studies, these derivatives were investigated for their ability to bind to the CDK2 enzyme, suggesting their potential as anticancer agents by interfering with cell cycle progression.

Table 1: Oncogenesis-Related Enzyme Inhibition by Thiazole Derivatives
Compound ClassTarget EnzymeKey Findings
Thiazolidin-4-onesPTP1BCompetitive inhibition with IC50 values in the micromolar range.
Imidazo[2,1-b]thiazolesDHFRPotent inhibition with IC50 values as low as 0.123 µM against DHFR. nih.gov
Oxazole-4-thiazolidinesCDK2Demonstrated potential for CDK2 binding in molecular docking studies.

Interaction with Key Signaling Pathways in Cancer Progression

Thiazole derivatives have been shown to interfere with critical signaling pathways that are essential for tumor growth, proliferation, and survival. The versatility of the thiazole scaffold allows it to interact with various protein kinases, which are key nodes in these pathways. rjraap.com

For example, certain hydrazinyl thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One derivative containing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM, comparable to the approved drug sorafenib. This inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

Furthermore, some thiazole-based compounds have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov One such compound demonstrated IC50 values of 0.122 µM and 0.078 µM against EGFR and HER2, respectively. nih.gov By simultaneously blocking these two key receptors, such compounds can effectively shut down multiple pro-survival signals within cancer cells.

Anti-inflammatory Effects and Mechanistic Pathways (e.g., Lipoxygenase Inhibition, COX/LOX Inhibition)

Chronic inflammation is a contributing factor to various diseases, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade. researchgate.net Dual inhibition of COX and LOX pathways is a promising therapeutic strategy to achieve anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Thiazole and thiazolidinone derivatives have been extensively studied as inhibitors of these enzymes. nih.gov

COX Inhibition: Certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have shown high selectivity for COX-2, with the most active compounds having IC50 values in the nanomolar range (0.3 to 7 nM). nih.gov

LOX Inhibition: A series of N-aryl-4-aryl-1,3-thiazole-2-amines were developed as direct 5-LOX inhibitors. The most potent among them, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited an IC50 value of 127 nM. nih.gov

Dual COX/LOX Inhibition: Researchers have designed and synthesized novel compounds intended to act as dual inhibitors. N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives have shown promise, with some compounds effectively inhibiting both COX-2 and 5-LOX enzymes. researchgate.net

Table 2: Anti-inflammatory Enzyme Inhibition by Thiazole Derivatives
Compound ClassTarget Enzyme(s)Potency (IC50)
4-Substituted ThiazolesCOX-20.3 - 7 nM nih.gov
N-aryl-4-aryl-1,3-thiazole-2-amines5-LOX25 - 127 nM nih.gov
N-hydroxyurea derivativesDual COX-2/5-LOXVaries by specific compound researchgate.net

Antioxidant and Antiradical Activities

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The development of synthetic antioxidants is therefore of great interest. Phenolic thiazole derivatives have demonstrated significant antioxidant and radical scavenging properties.

The antioxidant capacity of these compounds is often attributed to the presence of phenolic groups and/or a hydrazone moiety within their structure. researchgate.net The activity of these compounds has been evaluated using various in vitro assays:

DPPH Radical Scavenging: In tests using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, certain phenolic thiazolidine-2,4-dione derivatives showed potent scavenging activity, with some compounds exhibiting higher activity than standard antioxidants.

Electron Transfer and Metal Chelation: The antioxidant mechanism can involve hydrogen atom transfer, electron transfer, or the chelation of transition metals. Studies have shown that some phenolic thiazoles possess good Cu²⁺ chelating activity, which can prevent the generation of harmful radicals. researchgate.net

The structure-activity relationship indicates that the number and position of phenolic hydroxyl groups on the benzene (B151609) ring significantly influence the antioxidant and antiradical efficacy.

Antileishmanial Activity and Target Identification (e.g., S-methyl-5-thioadenosine phosphorylase)

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The need for new, less toxic drugs is urgent. acs.org The 4-phenyl-1,3-thiazol-2-amine scaffold has been explored for its antileishmanial potential.

Several derivatives have shown significant activity against the promastigote forms of Leishmania amazonensis. acs.org A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential molecular target for these compounds. acs.orgmedchemexpress.com MTAP is a crucial enzyme in the purine (B94841) salvage pathway of these parasites, which, unlike their mammalian hosts, cannot synthesize purines de novo. Therefore, inhibiting Leishmania MTAP represents a promising strategy for developing selective antileishmanial drugs.

Table 3: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives
CompoundTargetActivity (IC50 against promastigotes)Selectivity Index (SI)
Compound 6L. amazonensis20.78 µM acs.org5.69 acs.org
Compound 3L. amazonensis46.63 µM acs.org26.11 acs.org
Compound 4L. amazonensis53.12 µM acs.org4.80 acs.org

Anticonvulsant Properties and Structure-Activity Correlations

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and safety profiles is ongoing. Thiazole and thiazolidinone derivatives have been identified as a promising class of anticonvulsant agents.

A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. rsc.org The studies revealed that the anticonvulsant activity is highly dependent on the nature of the substituents. For instance, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active derivative in one study. rsc.org

Structure-activity relationship (SAR) analyses have been conducted to guide the design of more potent compounds. The presence of specific functional groups and their positions on the phenyl rings attached to the core structure are critical for activity. These findings provide a basis for the further development of thiazole-based compounds as potential treatments for epilepsy.

Other Enzyme Inhibition Studies (e.g., Alpha-Amylase Inhibition)

Beyond the applications mentioned above, thiazole derivatives have been investigated as inhibitors of other medically relevant enzymes. One notable example is alpha-amylase, an enzyme that plays a key role in carbohydrate digestion. Inhibiting α-amylase can help control postprandial hyperglycemia, which is a primary concern in the management of type 2 diabetes.

Several studies have reported the synthesis of thiazolidinone derivatives that exhibit significant α-amylase inhibitory activity.

Derivatives of 2,4-thiazolidinedione (B21345) showed varying degrees of inhibition, with some compounds being significantly more potent than the standard drug, acarbose. For example, compounds with specific substitutions on the arylidene moiety displayed IC50 values as low as 2.03 µg/ml.

Hybrids containing both thiazolidinone and pyrazole (B372694) moieties have also been developed. Docking studies suggest these compounds bind effectively to the active site of human pancreatic α-amylase.

These findings highlight the potential of thiazole-based scaffolds in developing new therapeutic agents for managing diabetes.

Structure Activity Relationship Sar Studies for 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol derivatives is profoundly influenced by the nature and placement of various substituents on the phenyl and thiazole (B1198619) rings. SAR studies have demonstrated that minor structural modifications can lead to significant changes in efficacy and spectrum of activity, particularly in antimicrobial and anticancer applications.

On the phenyl ring, the presence of both electron-donating and electron-withdrawing groups has been shown to be beneficial for biological activity. nih.gov For instance, para-substituted halogen (e.g., -Cl, -Br, -F) and hydroxyl (-OH) groups can result in remarkable potential against cancer cell lines and enhance antioxidant activity. nih.gov Specifically, the presence of chloro, bromo, or fluoro substituents has been found to increase activity against vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov Conversely, some studies have noted that bulkier groups can diminish or abolish the desired effect; for example, a 3,5-dichlorophenyl substituent was found to eliminate antibacterial activity, while smaller substituents like acetyl and formyl groups led to better activity. nih.gov

Substitutions on other parts of the molecule are equally critical. In a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, derivatives with furan (B31954) and bromothiophene substituents displayed the highest antibacterial activity, whereas aromatic substituents with nitro, fluoro, or chloro groups did not show an inhibitory effect. nih.govresearchgate.net In another study, a thiophene-substituted compound demonstrated promising results against E. coli, P. aeruginosa, and S. aureus, with activity comparable to ciprofloxacin. nih.gov

The following table summarizes the influence of various substituents on the antimicrobial activity of selected thiazole derivatives.

Core Structure Substituent (R) Position Biological Activity Reference
Thiazolyl-pyrazoline2-thienyl2-pyrazoline, C5Potent antibacterial & antifungal activity (MIC = 5-10 µg/mL) nih.gov
Thiazolyl-pyrazoline3-methoxy-4-hydroxyphenyl2-pyrazoline, C5Reduced activity compared to 2-thienyl nih.gov
Thiazolidin-4-onep-Chloro / p-NitroPhenyl ringModerate to promising antimicrobial potential nih.gov
Thiazolidin-4-onep-Halogen / p-HydroxyPhenyl ringRemarkable anticancer & antioxidant potential nih.gov
4-oxo-thiazolyl-propanoic acidFuran / BromothiopheneThiazole ring, C5High antibacterial activity nih.govresearchgate.net
4-oxo-thiazolyl-propanoic acidNO₂, F, Cl on PhenylThiazole ring, C5No inhibitory effect nih.gov

Role of Fused Heterocyclic Rings in Modulating Activity and Selectivity

The fusion of additional heterocyclic rings to the this compound framework is a key strategy for modulating biological activity and enhancing target selectivity. This approach creates more complex and rigid molecular architectures that can lead to improved interactions with biological targets. Pyrazole (B372694) and pyrazoline moieties are frequently combined with the thiazole ring, yielding derivatives with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer effects. acs.org

For instance, a series of 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methanoisoindol-1,3-dione derivatives were synthesized and tested for antimicrobial activity. nih.gov Similarly, thiazolylpyrazoline derivatives have shown potent activity against various bacterial and fungal strains. epa.gov

The incorporation of a thiazolidin-4-one ring, often linked to other heterocycles like 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879), has proven effective in developing potent anticancer and antimicrobial agents. nih.gov These hybrid molecules leverage the biological potential of each heterocyclic component to achieve synergistic effects. For example, studies on 2,5-disubstituted oxadiazole/thiadiazole derivatives linked to a thiazolidinone core revealed compounds with potent activity against selective microbial strains, with MIC values ranging from 3.58 to 8.74 µM. nih.gov Other fused systems, such as imidazo[2,1-b]thiazole (B1210989), have also been investigated for their potential as anticancer agents. mdpi.com

The table below illustrates how the fusion of different heterocyclic rings impacts the biological profile of thiazole derivatives.

Parent Scaffold Fused/Linked Heterocycle Resulting Biological Activity Reference
ThiazolePyrazole/PyrazolineAntimicrobial, Anti-inflammatory, Anticancer nih.govacs.orgepa.gov
ThiazoleThiazolidin-4-oneAnticancer, Antimicrobial, Antioxidant nih.gov
Thiazolidin-4-one1,3,4-Oxadiazole / 1,3,4-ThiadiazolePotent anticancer and antimicrobial activity nih.gov
ThiazoleImidazo[2,1-b]thiazoleAnticancer mdpi.com
ThiazoleIsoindol-1,3-dione (via pyrazoline linker)Antimicrobial nih.gov

Pharmacophore Analysis and Design Principles for Targeted Activities

Pharmacophore modeling and computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential for elucidating the design principles that govern the targeted activities of this compound derivatives. These analyses help identify the key structural features—the pharmacophore—required for molecular recognition and binding to a biological target.

Molecular docking studies have provided significant insights into the binding mechanisms of thiazole derivatives. For example, in the development of selective antagonists for the human adenosine (B11128) A3 receptor, docking experiments revealed that a methoxy (B1213986) group in the para-position of the phenyl ring and N-acetyl or propionyl substitutions on the aminothiazole template were critical for high binding affinity and selectivity. nih.gov The modeling suggested that these features facilitate favorable hydrogen bonding and hydrophobic interactions within the receptor's binding pocket, explaining the dramatic differences in activity between regioisomers. nih.gov In another study, the potent activity of a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative against cancer cell lines was supported by molecular docking into the active site of dihydrofolate reductase (DHFR). nih.gov

QSAR studies have also been employed to build predictive models for biological activity based on molecular descriptors. For arylthiazolidine derivatives, descriptors such as logP, HOMO (Highest Occupied Molecular Orbital energy), polarization, molecular weight, and hydration energy were used to construct models that could predict inhibitory activity with high accuracy. researchgate.net

Key design principles derived from these studies include:

Targeted Substitutions: The strategic placement of small, electronegative groups (e.g., halogens) or hydrogen-bonding groups (e.g., -OH, -OCH3) on the phenyl ring can enhance target-specific interactions. nih.govnih.gov

Conformational Rigidity: The introduction of fused heterocyclic rings can restrict conformational flexibility, locking the molecule into a bioactive conformation that fits more precisely into a target's binding site. acs.org

Modulation of Physicochemical Properties: Adjusting substituents to optimize properties like lipophilicity (logP) and electronic distribution is crucial for improving cell permeability and target engagement. researchgate.net

These principles guide the rational design of new derivatives with improved potency and selectivity for specific biological targets, from microbial enzymes to human receptors.

Emerging and Non Pharmacological Applications of 1,3 Thiazole Derivatives

Applications in Materials Science

The tunable electronic and photophysical properties of 1,3-thiazole derivatives make them attractive candidates for a range of applications in materials science, particularly in the fields of polymer chemistry, organic electronics, and photovoltaics.

Polymer Chemistry and Organic Electronics:

Thiazole-containing compounds have been investigated as components of organic semiconductors. researchgate.net These materials are promising for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their potential for low-cost fabrication and mechanical flexibility. researchgate.net For instance, the azo dye 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) has been identified as a promising organic semiconductor. researchgate.net Its electrical conductivity increases with temperature, a characteristic feature of semiconductor behavior. researchgate.net

Alkoxy-functionalized bithiophene/thiazoles are another class of thiazole (B1198619) derivatives that serve as versatile building blocks for high-performance organic and polymeric semiconductors. colab.ws These materials exhibit good solubility, planar backbones, and high reactivity at specific positions, allowing for the synthesis of advanced semiconductors with optimized properties for various optoelectronic devices. colab.ws

Photovoltaics:

In the realm of solar energy, thiazole derivatives have been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs). Thiazolo[5,4-d]thiazole-based organic sensitizers have been designed to improve light absorption in the green part of the visible spectrum while maintaining transparency in the blue and red regions, which is beneficial for applications like greenhouse-integrated photovoltaics. acs.org The power conversion efficiencies of DSSCs using these dyes have reached up to 6.1%. acs.org

Furthermore, a complex polyheterocyclic molecule, 4-phenyl-7-(5-(thiazol-2-yl) thien-2-yl)benzo[c] tandfonline.comacs.orgnih.govthiadiazole, has been synthesized and studied for its potential application as a semiconductor in organic photovoltaic solar cells. nih.gov Its measured band gap suggests its suitability for use in the absorbing layer of these devices. nih.gov

Table 1: Examples of 1,3-Thiazole Derivatives in Materials Science

Compound Class/Derivative Application Area Key Findings
4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Organic Electronics (OLEDs) Promising organic semiconductor with temperature-dependent conductivity. researchgate.net
Thiazolo[5,4-d]thiazole-based sensitizers Photovoltaics (DSSCs) Improved light absorption in the green spectrum; power conversion efficiencies up to 6.1%. acs.org
Alkoxy-functionalized bithiophene/thiazoles Organic/Polymeric Semiconductors Versatile building blocks for high-performance semiconductors with tunable properties. colab.ws
4-phenyl-7-(5-(thiazol-2-yl) thien-2-yl)benzo[c] tandfonline.comacs.orgnih.govthiadiazole Photovoltaics (OPVs) Suitable band gap for potential use as a semiconductor in organic solar cells. nih.gov

Use as Ligands and Sensors in Analytical Chemistry

The presence of nitrogen and sulfur atoms in the 1,3-thiazole ring provides coordination sites that allow these derivatives to act as effective ligands for various metal ions. This property has been harnessed to develop chemosensors for the detection of heavy metals and other ions, which is of significant environmental and biological importance. tandfonline.commdpi.com These sensors often rely on colorimetric or fluorimetric changes upon binding to the target analyte, enabling visual or instrumental detection. tandfonline.com

Thiazole-based chemosensors have been developed for the detection of a wide array of heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Ag⁺, Al³⁺, Cu²⁺, Pd²⁺, Hg²⁺, Ni²⁺, Ga³⁺, In³⁺, Sn⁴⁺, Pb²⁺, and Zn²⁺. tandfonline.commdpi.com For example, a novel azomethine thiazole compound was found to be highly sensitive for the three-way detection of mercury ions with very low detection limits. nih.govnih.gov Similarly, benzothiazole-based sensors have demonstrated high selectivity for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.govewha.ac.kr

The sensing mechanism often involves the formation of a metal complex with the thiazole derivative, which alters the electronic properties of the molecule and leads to a change in its absorption or emission spectrum. tandfonline.com Some thiazole derivatives can act as "turn-on" fluorescent sensors, where the fluorescence intensity increases upon binding to a specific ion. nih.gov For instance, certain thiazolidine-based fluorescent chemosensors have been developed for the detection of aluminum ions. scientificforefront.org

In addition to metal ions, thiazole derivatives have also been designed to act as chemosensors for anions. A novel thiazole derivative, 3-(2-(4-(4-phenoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (FTHI), has shown a high degree of selectivity for fluoride (B91410) ions, which can be observed by the naked eye, making it a potential colorimetric sensor for this anion. researchgate.net

Table 2: Selected 1,3-Thiazole Derivatives as Chemical Sensors

Thiazole Derivative Target Analyte(s) Sensing Mechanism Detection Limit
Azomethine thiazole compound (AM1) Hg²⁺ Colorimetric and Fluorometric 0.1126 x 10⁻⁹ M (Fluorometric) nih.govnih.gov
Biphenyl–benzothiazole-based chemosensor Zn²⁺, Cu²⁺, Ni²⁺ Ratiometric and Colorimetric Zn²⁺: 0.25 ppm nih.govewha.ac.kr
Thiazolidine-based chemosensor (AM1) Al³⁺ "Turn-on" Fluorescence 0.11 µM scientificforefront.org
3-(2-(4-(4-phenoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (FTHI) F⁻ Colorimetric Naked-eye detection researchgate.net
2,5-diarylthiazolo[5,4-d]thiazole derivatives Cr³⁺, Al³⁺ Fluorescent enhancement Not specified acs.orgnih.gov

Agrochemical Applications

The 1,3-thiazole scaffold is present in a number of compounds developed for agricultural use, particularly as herbicides and fungicides. The biological activity of these derivatives can be tuned by modifying the substituents on the thiazole ring. ijper.org

Fungicides:

Several studies have demonstrated the antifungal properties of 1,3-thiazole derivatives against various plant pathogens. For instance, 2,4-disubstituted-1,3-thiazole derivatives have shown promising anti-Candida activity. mdpi.com In another study, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives were synthesized and tested for their fungicidal activity against seven agricultural fungi. nih.gov Compounds such as 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone exhibited significant fungicidal effects. nih.gov

The mechanism of action of some of these antifungal thiazole derivatives is believed to be the inhibition of ergosterol (B1671047) biosynthesis, which is crucial for maintaining the integrity of the fungal cell membrane.

Herbicides:

Thiazole derivatives have also been explored for their herbicidal potential. A study on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides revealed that most of the synthesized compounds displayed moderate to excellent herbicidal activity against crabgrass (Digitaria sanguinalis) and barnyard grass (Echinochloa crusgalli) at a dose of 1500 g/hm². Some of these compounds showed 100% inhibition of weed growth in both pre- and post-emergence treatments.

Another class of compounds, N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives, has been designed and synthesized, with some exhibiting superior inhibition of weed seed germination. Additionally, certain 1,3,4-thiadiazole (B1197879) derivatives containing a thiazole moiety have shown selective herbicidal activity against broadleaf weeds like Brassica campestris.

Table 3: Agrochemical Activity of Selected 1,3-Thiazole Derivatives

Compound Class/Derivative Application Target Organism(s) Key Findings
2,4-disubstituted-1,3-thiazoles Fungicide Candida species Moderate to good anti-Candida activity. mdpi.com
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Fungicide Various agricultural fungi Significant fungicidal effects, particularly with dichlorophenyl and dichloro-fluorophenyl substitutions. nih.gov
N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides Herbicide Crabgrass, Barnyard grass Moderate to excellent herbicidal activity, with some compounds showing 100% inhibition.
N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamides Herbicide Echinochloa crusgalli, Lactuca sativa Superior inhibition of seed germination.

Future Perspectives and Research Directions for 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanol Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will heavily focus on refining the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)ethanol, moving away from traditional methods that often involve hazardous reagents, harsh conditions, and significant waste generation. researchgate.net The emphasis is shifting towards "green chemistry" principles to create more efficient, cost-effective, and environmentally benign synthetic pathways. researchgate.netbepls.com

Key strategies in this evolution include:

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis represents a major step forward. researchgate.net These techniques often lead to dramatically shorter reaction times, higher yields, and greater product purity compared to conventional heating methods. nih.govtandfonline.com For instance, microwave-assisted synthesis of some thiazole (B1198619) derivatives has been achieved in seconds under solvent- and catalyst-free conditions. nih.gov

Green Solvents and Catalysts: There is a concerted effort to replace toxic organic solvents with eco-friendly alternatives like water or polyethylene (B3416737) glycol (PEG-400). bepls.com Furthermore, research is exploring catalyst-free reaction conditions or the use of recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid or KF/Clinoptilolite nanoparticles. bepls.comresearchgate.netbenthamdirect.comnih.gov The classic Hantzsch thiazole synthesis, a foundational method, is being adapted to these greener approaches, for example, by performing the reaction in water with β-cyclodextrin. researchgate.net

These modern synthetic strategies are summarized in the table below, highlighting the advantages they offer over conventional methods.

StrategyKey FeaturesAdvantages
One-Pot Synthesis Multiple reaction steps in a single vessel. acs.orgReduced waste, shorter reaction times, simplified purification. bepls.com
Microwave Irradiation Use of microwave energy to accelerate reactions. nih.govRapid synthesis (seconds to minutes), high yields, high purity. nih.gov
Ultrasonic-Assisted Synthesis Application of ultrasound waves to enhance chemical reactions. tandfonline.comHigh yields, reduced energy consumption, simple workups. tandfonline.com
Green Solvents Use of environmentally benign solvents like water or PEG-400. bepls.comReduced toxicity, improved safety, lower environmental impact. researchgate.net
Catalyst-Free Systems Reactions proceed efficiently without a catalyst. researchgate.netbenthamdirect.comSimplified purification, no catalyst-related costs or toxicity. bepls.com
Reusable Catalysts Employing catalysts that can be recovered and reused. bepls.comacs.orgCost-effective, sustainable, minimizes waste. bepls.com

By embracing these sustainable methodologies, future syntheses of this compound and its analogs will become more scalable, economical, and environmentally responsible, facilitating broader research and development. researchgate.net

Exploration of New Biological Targets and Unraveling Mechanisms of Action

While the biological activities of thiazole derivatives are well-documented, the full therapeutic potential of this compound is yet to be unlocked. Future research will pivot towards identifying novel biological targets and elucidating the precise molecular mechanisms through which this compound exerts its effects. Thiazole-containing compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, providing a logical starting point for deeper investigation. nih.govmdpi.com

Future research directions in this area will likely include:

Target Identification and Validation: Employing advanced techniques such as proteomics, genomics, and chemical biology approaches to identify specific protein targets (e.g., enzymes, receptors) that interact with the this compound scaffold.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to unravel the downstream signaling pathways and molecular interactions. This could involve investigating the compound's influence on key cellular processes like apoptosis, cell cycle regulation, or inflammatory responses.

Screening Against Emerging Diseases: Expanding the scope of biological screening to include novel and challenging therapeutic areas. Given the diverse activities of thiazoles, this compound could be evaluated against drug-resistant microbial strains, specific cancer cell lines, or in models of neurodegenerative diseases. mdpi.com

The table below outlines potential therapeutic areas for this compound, based on the known activities of related thiazole compounds.

Therapeutic AreaKnown Activity of Thiazole DerivativesPotential Research Focus for this compound
Oncology Inhibition of cancer cell proliferation, induction of apoptosis. mdpi.comScreening against various cancer cell lines (e.g., breast, colon, liver) and identifying specific anticancer targets. tandfonline.com
Infectious Diseases Antibacterial and antifungal properties. mdpi.comTesting against resistant pathogens (e.g., MRSA) and exploring mechanisms of antimicrobial action.
Inflammation Anti-inflammatory effects. mdpi.comInvestigating inhibition of key inflammatory mediators like COX enzymes or cytokines.
Neurodegenerative Disorders Neuroprotective properties.Evaluating efficacy in models of Alzheimer's or Parkinson's disease and exploring neuro-inflammatory pathways.

A deeper understanding of the compound's molecular interactions will be crucial for its optimization as a potential therapeutic agent.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are poised to play a pivotal role in the future development of this compound derivatives. These in silico tools offer a rapid and cost-effective means to predict biological activity, optimize molecular structures, and understand drug-target interactions, thereby accelerating the drug discovery process.

Key computational approaches that will drive future research include:

Molecular Docking: This technique will be used to predict the binding orientation and affinity of this compound derivatives within the active site of a specific biological target. Docking studies can help prioritize compounds for synthesis and experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will be employed to establish a mathematical relationship between the chemical structure of the thiazole derivatives and their biological activity. This allows for the prediction of the potency of new, unsynthesized compounds.

Pharmacophore Modeling: By identifying the key structural features (pharmacophore) of the this compound scaffold responsible for its biological activity, researchers can design new molecules with enhanced potency and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential. These models can identify potential liabilities early in the design phase, reducing the likelihood of late-stage failures in drug development.

The following table summarizes the application of these computational tools in the context of this compound research.

Computational ToolApplicationExpected Outcome
Molecular Docking Simulating the interaction between the compound and its biological target. mdpi.comPrediction of binding affinity and mode; guidance for structural modifications.
QSAR Correlating structural properties with biological activity.Predictive models to estimate the activity of novel derivatives.
Pharmacophore Modeling Identifying essential structural features for activity.A 3D model to guide the design of new, potent analogs.
ADMET Prediction Predicting pharmacokinetic and toxicity profiles.Early identification of compounds with poor drug-like properties.

By integrating these computational strategies, researchers can adopt a more rational approach to drug design, focusing resources on synthesizing compounds with the highest probability of success.

Diversification of the this compound Scaffold for Multi-Target Approaches

The inherent versatility of the thiazole ring provides a robust foundation for chemical modification. mdpi.com Future research will undoubtedly explore the diversification of the this compound scaffold to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. A particularly exciting avenue is the design of multi-target ligands, where a single molecule is engineered to interact with multiple biological targets simultaneously. This approach can be especially beneficial in treating complex diseases like cancer or neurodegenerative disorders, which often involve multiple pathological pathways.

Strategies for scaffold diversification will include:

Substitution on Aromatic Rings: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) onto the phenyl ring at the 4-position of the thiazole to modulate electronic and steric properties, which can significantly influence biological activity.

Modification of the Ethanol (B145695) Side Chain: Altering the ethanol group at the 2-position of the thiazole. This could involve esterification, etherification, or replacement with other functional groups to enhance target binding or improve drug-like properties.

Hybrid Molecule Synthesis: Covalently linking the this compound scaffold with other known pharmacophores. For example, creating hybrid molecules that combine the thiazole core with moieties known to possess anticancer or anti-inflammatory properties could lead to synergistic effects and novel multi-target drugs. The synthesis of molecules containing more than one thiazole ring has already been shown to enhance therapeutic activities. mdpi.com

The table below illustrates potential diversification strategies and their intended outcomes.

Diversification StrategyExample ModificationPotential Therapeutic Goal
Phenyl Ring Substitution Adding electron-withdrawing or -donating groups.Enhance binding affinity to a specific target; modulate metabolic stability.
Side Chain Modification Converting the alcohol to an ester or an amine.Improve cell permeability; create new interaction points with the target.
Scaffold Hybridization Linking to another heterocyclic system (e.g., pyrazole (B372694), triazole). nih.govDevelop multi-target agents for complex diseases like cancer.
Bis-thiazole Formation Creating molecules with two or more thiazole units. tandfonline.comEnhance potency and potentially overcome drug resistance mechanisms.

Through systematic chemical modification, the this compound scaffold can be tailored to address a wide range of therapeutic challenges, moving beyond single-target agents to more sophisticated polypharmacological approaches.

Potential for Applications in Emerging Scientific Fields

Beyond its traditional role in medicinal chemistry, the unique chemical and photophysical properties of the this compound scaffold open up possibilities for its application in other cutting-edge scientific fields. The aromatic, heterocyclic nature of the thiazole ring makes it an intriguing candidate for use in materials science and chemical biology.

Potential emerging applications include:

Molecular Sensing and Imaging: Thiazole derivatives can exhibit interesting fluorescence properties. By functionalizing the this compound core, it may be possible to develop novel fluorescent probes for detecting specific ions, molecules, or biological events within cells. For instance, thiazolo[5,4-d]thiazole (B1587360) derivatives have been investigated for molecular sensing applications.

Organic Electronics: Heterocyclic aromatic compounds are fundamental building blocks for organic electronic materials. The thiazole moiety could be incorporated into larger conjugated systems to create organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs).

Chemical Biology Tools: The scaffold could be used to design chemical probes to study biological pathways. By attaching reporter tags or reactive groups, derivatives of this compound could be used to label proteins, track enzymatic activity, or investigate cellular processes with high specificity.

The table below outlines these potential new frontiers for research.

Emerging FieldPotential ApplicationRationale
Materials Science Development of organic semiconductors or fluorescent materials.The aromatic and heterocyclic structure can contribute to desirable electronic and photophysical properties.
Molecular Sensing Design of fluorescent probes for biological imaging.The scaffold can be modified to change its fluorescence in response to specific analytes or environmental changes.
Chemical Biology Creation of tool compounds to investigate biological systems.The molecule can be functionalized to act as a specific probe for labeling or tracking biological targets.

Exploring these non-traditional applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists, and could significantly broaden the impact and utility of the this compound chemical scaffold.

Q & A

Q. What are the challenges in refining crystal structures of thiazole derivatives with SHELX?

  • Methodology : Address disorder in flexible groups (e.g., ethanol moiety) using restraints (ISOR, DELU). For twinned crystals, employ TWIN/BASF commands in SHELXL. Validate with R-factor convergence (<5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.